(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride is a bicyclic compound characterized by its unique structural features and potential applications in various scientific fields. It is classified under the category of nitrogen-containing heterocycles, specifically as an azabicyclo compound. The compound has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol, with the CAS number 2925068-58-0, indicating its identification in chemical databases .
The synthesis of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane typically involves multi-step organic synthesis techniques. One common method includes the use of starting materials that contain nitrogen and oxygen functionalities, which are subjected to cyclization reactions to form the bicyclic structure.
The synthesis might start from readily available precursors such as amines and aldehydes or ketones, followed by steps that involve:
The reaction conditions often require careful control of temperature and pH to favor the formation of the target compound while minimizing side reactions.
The molecular structure of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane features a bicyclic arrangement with an oxygen atom incorporated into one of the rings. The stereochemistry is crucial, as indicated by the (1S,7R) designation, which specifies the configuration at particular chiral centers.
The compound's structural representation can be expressed using SMILES notation: [H][C@]12C[C@]([H])1NCCCO2
, which highlights its stereochemical configuration and connectivity .
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane can participate in various chemical reactions typical for bicyclic compounds, including:
These reactions may require specific catalysts or reagents to facilitate transformations while maintaining the integrity of the bicyclic structure. For example, reducing agents like lithium aluminum hydride could be utilized for selective reductions.
Research indicates that bicyclic compounds can modulate receptor activity or influence metabolic pathways due to their structural complexity and ability to mimic natural substrates or inhibitors.
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride is typically presented as a crystalline solid with specific melting points and solubility characteristics that depend on its hydrochloride salt form.
The compound's stability, reactivity with acids or bases, and solubility in various solvents are crucial for its application in laboratory settings. For instance:
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane has potential applications in medicinal chemistry and pharmacology due to its structural resemblance to biologically active compounds. It may be used in:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5